
Butane, 2,3-bis(2-chloroethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is a derivative of butane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloroethylthio)butane typically involves the reaction of 2-chloroethanethiol with 2,3-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with 2-chloroethylthio groups . The reaction conditions usually include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis(2-chloroethylthio)butane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(2-chloroethylthio)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; reactions are conducted in aqueous or alcoholic solutions at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2-chloroethylthio)butane has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2-chloroethylthio)butane involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, it may interact with DNA, causing alkylation and potential mutagenic effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(2-chloroethylthio)butane can be compared with other similar compounds, such as:
- Bis(2-chloroethylthio)methane
- 1,2-Bis(2-chloroethylthio)ethane
- 1,3-Bis(2-chloroethylthio)propane
- 1,4-Bis(2-chloroethylthio)butane
- 1,5-Bis(2-chloroethylthio)pentane
These compounds share similar chemical structures and reactivity patterns but differ in the length of the carbon chain and the position of the 2-chloroethylthio groups. The unique structure of 2,3-Bis(2-chloroethylthio)butane, with its specific substitution pattern, contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63732-12-7 |
|---|---|
Molekularformel |
C8H16Cl2S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
2,3-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ISUQEBSPGWDNKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)SCCCl)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


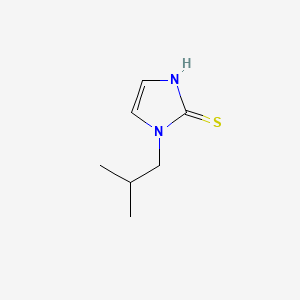


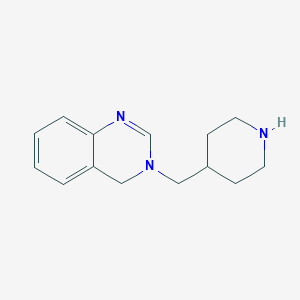
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
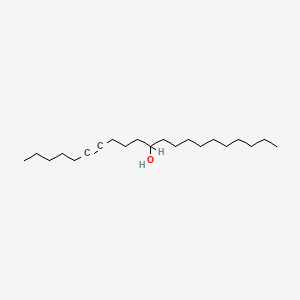

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
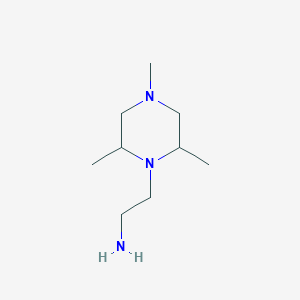
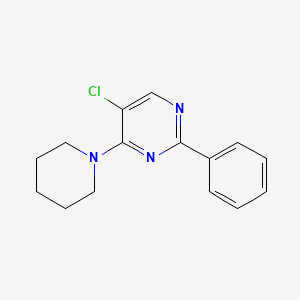
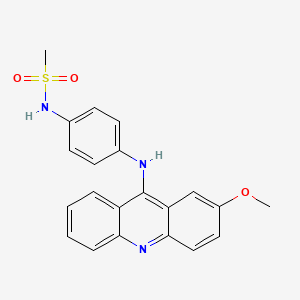
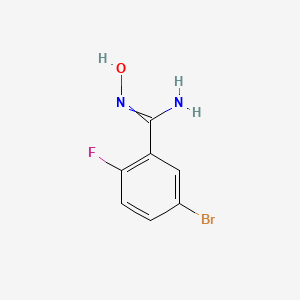
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)

